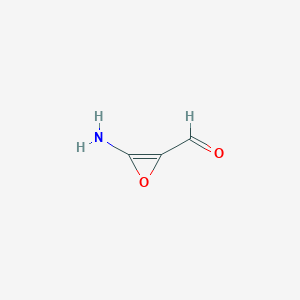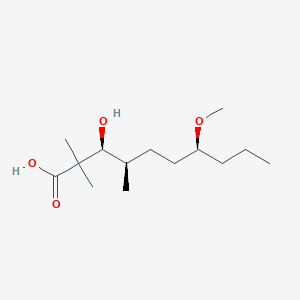![molecular formula C13H12N4O2 B12577197 Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate CAS No. 289651-60-1](/img/structure/B12577197.png)
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is a quinazoline derivative known for its unique chemical structure and biological activities. This compound is recognized for its potential as an inhibitor of adenylyl cyclase toxins, making it a valuable molecule in biochemical research .
Preparation Methods
The synthesis of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the condensation of ethyl acetoacetate with hydrazine hydrate to form pyrazole intermediates. These intermediates are then reacted with 2-aminobenzonitrile derivatives under specific conditions to yield the desired quinazoline structure .
Industrial production methods often involve optimizing these reactions for higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to inhibit adenylyl cyclase toxins makes it valuable in studying cellular signaling pathways and toxin interactions.
Medicine: Due to its inhibitory effects on specific enzymes, it has potential therapeutic applications in treating diseases related to dysregulated adenylyl cyclase activity.
Mechanism of Action
The mechanism of action of Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with adenylyl cyclase enzymes. It acts as a specific, ATP-competitive inhibitor, binding to the active site of the enzyme and preventing the conversion of ATP to cyclic AMP. This inhibition disrupts the signaling pathways mediated by cyclic AMP, thereby modulating various cellular processes .
Comparison with Similar Compounds
Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate is unique due to its specific inhibitory action on adenylyl cyclase toxins without affecting mammalian adenylyl cyclases. Similar compounds include:
- 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide
- 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide These compounds also exhibit inhibitory activities but may differ in their specificity and potency .
This compound stands out due to its high specificity and potential for therapeutic applications, making it a valuable compound in both research and industry .
Properties
CAS No. |
289651-60-1 |
|---|---|
Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3,(H2,14,16) |
InChI Key |
QMAKXUSBZUAODT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-2-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12577115.png)
![2-hydroxy-N-[(2-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12577133.png)
![methyl 2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12577136.png)
![Benzamide, N-[2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl]-3-hydroxy-](/img/structure/B12577142.png)



![Acetic acid, oxo[[(1R)-1-phenylethyl]amino]-](/img/structure/B12577168.png)
![{[(2Z)-2,3-Diamino-2-propen-1-yl]sulfanyl}acetic acid](/img/structure/B12577169.png)





